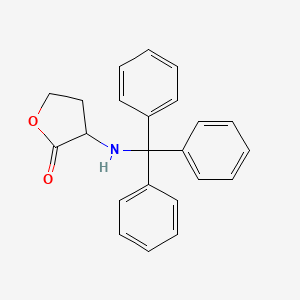

N-Trityl-D-homoserine lactone

Description

BenchChem offers high-quality N-Trityl-D-homoserine lactone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Trityl-D-homoserine lactone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C23H21NO2 |

|---|---|

Molecular Weight |

343.4 g/mol |

IUPAC Name |

3-(tritylamino)oxolan-2-one |

InChI |

InChI=1S/C23H21NO2/c25-22-21(16-17-26-22)24-23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,24H,16-17H2 |

InChI Key |

NONAPDJJAFAIKB-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(=O)C1NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-Trityl-D-homoserine lactone: A Key Intermediate in Quorum Sensing Research

Executive Summary: N-Trityl-D-homoserine lactone is a protected amino acid derivative that has become an indispensable tool in the fields of chemical biology and drug development. Its structure combines the core D-homoserine lactone (D-HSL) moiety with a bulky trityl protecting group on the amine. This strategic protection renders the molecule stable and makes it an ideal precursor for the synthesis of diverse molecular probes, particularly analogs of N-acyl homoserine lactones (AHLs). AHLs are the signaling molecules used by many Gram-negative bacteria in a population density-dependent communication system known as quorum sensing. By providing a stable and versatile starting point, N-Trityl-D-homoserine lactone enables researchers to synthesize libraries of custom AHLs to study, inhibit, or manipulate bacterial communication, opening new avenues for antimicrobial strategies. This guide details its chemical properties, a robust synthesis protocol, and its critical applications for researchers in the life sciences.

Core Molecular Profile

N-Trityl-D-homoserine lactone is characterized by a specific stereochemistry and the presence of the bulky trityl (triphenylmethyl) group. This group is fundamental to its utility, sterically hindering the amine to prevent its participation in unwanted side reactions during subsequent synthetic steps.[]

Chemical Structure Diagram

Caption: Chemical structure of (3R)-3-(tritylamino)oxolan-2-one.

Quantitative Data Summary

| Property | Value | Source |

| IUPAC Name | (3R)-3-(tritylamino)oxolan-2-one | [] |

| Synonyms | Trt-D-Hse-lactone, Trt-D-homoSer-lactone | [] |

| CAS Number | 299417-08-6 | [] |

| Molecular Formula | C₂₃H₂₁NO₂ | [] |

| Molecular Weight | 343.43 g/mol | [] |

| InChI Key | NONAPDJJAFAIKB-OAQYLSRUSA-N | [] |

| Canonical SMILES | C1COC(=O)C1NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | [] |

| Storage Temperature | 2-8 °C | [] |

Synthesis and Characterization

The synthesis of N-Trityl-D-homoserine lactone is a standard protection reaction. The primary objective is to selectively introduce the trityl group onto the primary amine of the D-homoserine lactone core. The choice of starting material, base, and solvent is critical for achieving high yield and purity.

Synthesis Workflow

Caption: General workflow for the synthesis and validation of N-Trityl-D-homoserine lactone.

Experimental Protocol: Synthesis of N-Trityl-D-homoserine lactone

This protocol describes the N-tritylation of D-Homoserine lactone hydrochloride. The causality for using a non-nucleophilic base like triethylamine (TEA) is to deprotonate the ammonium salt of the starting material, liberating the free amine for reaction with trityl chloride without competing in the reaction itself. Anhydrous conditions are essential as the trityl cation is sensitive to water, which can lead to the formation of triphenylmethanol as a byproduct.

Materials:

-

D-Homoserine Lactone hydrochloride (1.0 eq)[2]

-

Trityl chloride (1.1 eq)

-

Triethylamine (TEA) (2.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate gradient)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add D-Homoserine lactone hydrochloride.

-

Dissolution: Add anhydrous DCM and stir to suspend the solid.

-

Base Addition: Cool the mixture to 0 °C using an ice bath. Add triethylamine dropwise via syringe. Stir for 15-20 minutes. The mixture should become a clear solution as the free amine is formed.

-

Tritylation: Add trityl chloride portion-wise to the stirring solution at 0 °C. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers. Extract the aqueous layer twice more with DCM. Combine the organic layers.

-

Washing: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable solvent gradient (e.g., 10% to 40% ethyl acetate in hexanes) to isolate the pure N-Trityl-D-homoserine lactone.

-

Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. Store the pure, white solid product at 2-8 °C.[]

Applications in Research and Drug Development

The primary value of N-Trityl-D-homoserine lactone lies in its role as a stable, protected building block.[] Its applications are centered on the synthesis of molecules that interact with biological systems, particularly those involved in bacterial communication.

Synthesis of N-Acyl Homoserine Lactone (AHL) Analogs for Quorum Sensing Research

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density.[3] Many Gram-negative bacteria use AHLs as signaling molecules.[4] The ability to synthesize a wide variety of AHLs is crucial for developing tools to study and disrupt this process, which is often linked to virulence and biofilm formation.[3]

N-Trityl-D-homoserine lactone is the ideal precursor for this work. The trityl group can be cleanly removed under acidic conditions, which do not affect the lactone ring, to yield the free amine of D-homoserine lactone. This amine is then readily acylated with a variety of acyl chlorides or activated carboxylic acids to generate a library of AHL analogs with different side-chain lengths and modifications. These analogs can be used as agonists or antagonists to probe QS systems or as lead compounds for novel antibacterial agents that work by disrupting communication rather than killing the bacteria directly.[3][5]

Workflow for AHL Analog Synthesis

Caption: From protected precursor to biological discovery.

Other Key Applications

-

Peptide Synthesis: It serves as a protected building block for incorporating a D-homoserine lactone moiety into complex peptides, preventing unwanted reactions at the amine site during chain elongation.[]

-

Chemical Biology: The compound is used to create specialized enzyme substrates and probes to study enzymatic functions, advancing knowledge in molecular biology and drug discovery.[]

-

Analytical Chemistry: As a derivatizing agent, it can be used to improve the sensitivity of detection for amino acids in complex mixtures when analyzed by mass spectrometry or chromatography.[]

Conclusion

N-Trityl-D-homoserine lactone is more than just a chemical reagent; it is a gateway to manipulating and understanding complex biological systems. Its robust chemical design, featuring a stable protecting group on a biologically relevant scaffold, provides researchers with a reliable and versatile platform for synthesis. Its primary application in the construction of N-acyl homoserine lactone libraries continues to fuel discoveries in the field of bacterial quorum sensing, paving the way for next-generation antimicrobial therapies that target communication rather than viability. As research into the microbiome and infectious diseases intensifies, the importance of foundational molecules like N-Trityl-D-homoserine lactone will only continue to grow.

References

-

Homoserine Lactone | C4H7NO2. PubChem, National Center for Biotechnology Information. [Link]

-

N-dodecanoyl-L-Homoserine lactone | C16H29NO3. PubChem, National Center for Biotechnology Information. [Link]

-

Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics. MDPI. [Link]

-

N-3-(oxododecanoyl)-L-homoserine lactone promotes the induction of regulatory T-cells by preventing human dendritic cell maturation. PubMed, National Center for Biotechnology Information. [Link]

-

Homoserine Lactone as a Structural Key Element for the Synthesis of Multifunctional Polymers. MDPI. [Link]

-

Recent Developments in Lactone Monomers and Polymer Synthesis and Application. National Institutes of Health. [Link]

Sources

- 2. chemscene.com [chemscene.com]

- 3. Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics [mdpi.com]

- 4. selleckchem.com [selleckchem.com]

- 5. N-3-(oxododecanoyl)-L-homoserine lactone promotes the induction of regulatory T-cells by preventing human dendritic cell maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Strategic Application of N-Trityl-D-homoserine lactone in the Synthesis of Non-Natural Amino Acids

Executive Summary: The pursuit of novel therapeutics and advanced biomaterials is intrinsically linked to our ability to move beyond the canonical 20 amino acids. Non-natural amino acids (UAAs) offer a vastly expanded chemical space, enabling the design of peptidomimetics and proteins with enhanced stability, tailored functionality, and unique conformational properties.[1][2][3] However, the efficient and stereocontrolled synthesis of these complex molecules remains a significant challenge.[] This guide details the pivotal role of N-Trityl-D-homoserine lactone as a versatile, chiral building block for the asymmetric synthesis of a diverse range of non-natural γ-amino acids. We will explore its structural advantages, core synthetic transformations, and provide detailed, field-proven protocols for its application, offering researchers a practical framework for innovation in drug discovery and materials science.

The Imperative for Non-Natural Amino Acids in Modern Drug Discovery

The functional repertoire of native peptides and proteins, while vast, is constrained by the chemical properties of the 20 proteinogenic amino acids. The introduction of UAAs into peptide sequences or as standalone pharmacophores provides a powerful tool to overcome these limitations.[1][3] Incorporating UAAs can introduce beneficial characteristics such as:

-

Enhanced Proteolytic Stability: Modifying the peptide backbone or side chains can block recognition sites for proteases, increasing the in-vivo half-life of peptide-based drugs.[1]

-

Conformational Constraint: The synthesis of cyclic or rigid UAAs helps to lock a peptide into a specific, biologically active conformation, which can lead to improved receptor binding affinity and selectivity.[5][6]

-

Novel Functionality: UAAs can introduce unique chemical handles, such as fluorophores, cross-linkers, or bioorthogonal groups, for advanced applications in chemical biology and diagnostics.[2]

Despite these advantages, the synthesis of enantiomerically pure UAAs is often a complex, multi-step process that can be resource-intensive and yield-prohibitive.[] Chiral pool synthesis, which utilizes readily available chiral molecules as starting materials, offers a robust and efficient strategy to address this challenge.[7][8] N-Trityl-D-homoserine lactone is a prime example of such a synthon, providing a reliable stereocenter from which a multitude of complex side chains can be constructed.

Profile of a Powerhouse Synthon: N-Trityl-D-homoserine Lactone

The efficacy of N-Trityl-D-homoserine lactone stems from the distinct and complementary roles of its two key structural features: the bulky N-trityl protecting group and the reactive D-homoserine lactone core.

Structural Anatomy

This molecule is an ester derivative of the amino acid homoserine.[] Its structure consists of:

-

A γ-butyrolactone ring : This five-membered ring contains a stereocenter at the Cα position (the carbon attached to the nitrogen), which is fixed in the D-configuration.[10][11]

-

An N-trityl (triphenylmethyl) group : A large, sterically demanding group attached to the amine, which serves as a highly effective protecting group.[][12]

The Strategic Role of the N-Trityl Protecting Group

The choice of a protecting group is critical in multi-step synthesis. The trityl group is not merely a placeholder; its specific properties are integral to the synthetic strategy.

-

Steric Hindrance: The sheer bulk of the three phenyl rings effectively shields the nitrogen atom. This steric hindrance prevents unwanted side reactions, such as racemization at the Cα position during subsequent synthetic steps.[13] It also allows for selective reactions at other parts of the molecule.

-

Mild Acid Lability: The trityl group is highly sensitive to acid and can be removed under very mild conditions (e.g., dilute trifluoroacetic acid in dichloromethane) that leave many other protecting groups (such as Boc, Fmoc, and various esters) intact.[12][14] This orthogonality is paramount for the synthesis of complex molecules with multiple functional groups.

The Lactone: A Versatile Electrophilic Handle

The lactone moiety is a cyclic ester and the primary site of reactivity for chain extension.[15][16] Its utility lies in its susceptibility to nucleophilic attack. This ring-opening reaction is the cornerstone of the synthetic pathway, transforming the cyclic precursor into a linear γ-amino acid derivative with a newly installed functional group.[17] This transformation is typically high-yielding and maintains the stereochemical integrity of the Cα center.

The Core Synthetic Transformation: Nucleophilic Lactone Ring-Opening

The central strategy for generating diverse UAAs from N-Trityl-D-homoserine lactone is the regioselective ring-opening of the lactone with a chosen nucleophile. This single, powerful reaction converts the chiral synthon into a linear scaffold ready for further modification or final deprotection.

General Mechanism of Ring-Opening

The reaction proceeds via a nucleophilic acyl substitution. The incoming nucleophile attacks the electrophilic carbonyl carbon of the lactone. This forms a tetrahedral intermediate which then collapses, breaking the acyl-oxygen bond of the ring and resulting in a linear γ-hydroxy amide, with the nucleophile now appended to the side chain.

Caption: Mechanism of Nucleophilic Ring-Opening.

Experimental Protocol: General Procedure for Lactone Ring-Opening

This protocol provides a self-validating framework. Successful formation of the product can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material and the appearance of a new, typically more polar, spot.

-

Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve N-Trityl-D-homoserine lactone (1.0 equivalent) in a suitable anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM)).

-

Cooling: Cool the solution to the appropriate temperature using an ice bath (0 °C) or a dry ice/acetone bath (-78 °C). The choice of temperature is critical to control reactivity and prevent side reactions, especially with highly reactive organometallic nucleophiles.

-

Nucleophile Addition: Add the selected nucleophile (1.1 to 1.5 equivalents) dropwise to the stirred solution. The slow addition helps to dissipate any heat generated and maintain control over the reaction.

-

Reaction Monitoring: Allow the reaction to stir at the specified temperature and warm to room temperature as needed. Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or water. This step neutralizes any remaining reactive nucleophile.

-

Extraction & Purification: Transfer the mixture to a separatory funnel, extract the product into an organic solvent (e.g., Ethyl Acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure. The crude product is then purified, typically by silica gel column chromatography.

Diversification through Nucleophile Selection

The true power of this methodology lies in its versatility. By simply changing the nucleophile, a wide array of UAA precursors can be synthesized from a single starting material.

| Nucleophile Class | Example Nucleophile | Resulting Side Chain Functionality | Potential UAA Class |

| Organometallics | Phenylmagnesium bromide (PhMgBr) | -CH(OH)-Ph | Phenyl-substituted γ-amino acids |

| Amines | Benzylamine (BnNH₂) | -C(O)NHBn | Diamino acid derivatives |

| Thiols | Sodium thiophenoxide (NaSPh) | -C(O)SPh | Thioester-containing amino acids |

| Azides | Sodium azide (NaN₃) | -N₃ | Azido-functionalized amino acids |

| Cyanides | Sodium cyanide (NaCN) | -CN | Cyano-functionalized amino acids |

Experimental Workflow: Synthesis of a Constrained γ-Amino Acid Precursor

To illustrate the practical application, this section details the synthesis of a novel, conformationally restricted UAA precursor. Such structures are highly sought after in peptidomimetic design.[6][18]

Case Study: Synthesis of (R)-4-(tritylamino)-5-oxo-5-(phenylamino)pentan-1-ol

This workflow demonstrates the ring-opening of N-Trityl-D-homoserine lactone using aniline as a nucleophile, a key step toward creating a novel UAA.

Caption: Experimental Workflow for UAA Precursor Synthesis.

Detailed Laboratory Protocol

-

Setup: To a 100 mL flame-dried round-bottom flask under an argon atmosphere, add N-Trityl-D-homoserine lactone (3.57 g, 10 mmol, 1.0 eq) and anhydrous THF (40 mL).

-

Cooling: Cool the resulting clear, colorless solution to 0 °C in an ice bath.

-

Addition: Add aniline (1.1 mL, 12 mmol, 1.2 eq) dropwise over 5 minutes with vigorous stirring.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. Monitor the reaction's completion by TLC (Mobile phase: 30% Ethyl Acetate in Hexanes), observing the consumption of the starting lactone (Rf ≈ 0.6) and the formation of the product (Rf ≈ 0.3).

-

Workup: Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (gradient elution: 10% to 40% ethyl acetate in hexanes) to yield the product as a white solid.

The Final Step: Trityl Group Deprotection

The final step in synthesizing the free amino acid is the removal of the N-trityl group. The mild conditions required for this deprotection are a key advantage of this entire synthetic strategy.

Protocol for N-Trityl Deprotection

-

Dissolution: Dissolve the N-trityl protected amino acid precursor (1.0 eq) in dichloromethane (DCM).

-

Acid Addition: Add a solution of trifluoroacetic acid (TFA) in DCM (e.g., 2-5% v/v) dropwise at 0 °C. The use of a scavenger, such as triethylsilane (TES), is often recommended to capture the released trityl cation and prevent side reactions.

-

Monitoring: Stir the reaction at room temperature for 1-3 hours, monitoring by TLC for the disappearance of the starting material.

-

Workup: Upon completion, remove the solvent and excess acid under reduced pressure. The resulting crude free amine can often be precipitated by the addition of diethyl ether and used directly or purified further if necessary.

Conclusion and Future Outlook

N-Trityl-D-homoserine lactone stands out as a robust and highly versatile chiral synthon in the toolbox of the medicinal and synthetic chemist. Its stable stereocenter, coupled with the unique properties of the N-trityl group and the reactive lactone ring, provides a streamlined and efficient pathway to a wide variety of enantiomerically pure non-natural γ-amino acids. The methodologies described herein offer a reliable foundation for researchers to not only synthesize known UAAs but also to design and create novel molecular entities. The continued application of this building block will undoubtedly accelerate the development of next-generation peptidomimetics, functionalized biomaterials, and innovative therapeutic agents.

References

-

Hao, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology. Retrieved from [Link][19]

-

Koca, M., et al. (2022). Synthesis and reactivity of novel trityl-type protecting groups. ACG Publications. Retrieved from [Link][20]

-

McInnis, C. E., & Blackwell, H. E. (2011). Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue. ACS Medicinal Chemistry Letters. Retrieved from [Link][21]

-

Majerska, P., et al. (2018). Recent Developments in Lactone Monomers and Polymer Synthesis and Application. Molecules. Retrieved from [Link][15]

-

Churchill, M. E. A., et al. (2023). Unusual enantiomeric D,L-N-acyl homoserine lactones in Pectobacterium atrosepticum and Pseudomonas aeruginosa. PLOS ONE. Retrieved from [Link][10]

-

Zhu, J., et al. (1998). Analogs of the Autoinducer 3-Oxooctanoyl-Homoserine Lactone Strongly Inhibit Activity of the TraR Protein of Agrobacterium tumefaciens. Journal of Bacteriology. Retrieved from [Link][22]

-

de la Torre, B. G., et al. (2000). Solid-phase peptide synthesis using Nα-trityl-amino acids. Letters in Peptide Science. Retrieved from [Link][12]

-

Amara, N., et al. (2021). Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics. Molecules. Retrieved from [Link][16]

-

Singh, A., et al. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link][1]

-

Khan, S. R., et al. (2022). Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. International Journal of Molecular Sciences. Retrieved from [Link][23]

-

Singh, V., et al. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Chemical Biology. Retrieved from [Link][7]

-

de la Torre, B. G., et al. (2000). Solid-phase peptide synthesis using N -trityl-amino acids. Digital.CSIC. Retrieved from [Link][14]

-

Herzberger, J., et al. (2016). Homoserine Lactone as a Structural Key Element for the Synthesis of Multifunctional Polymers. Polymers. Retrieved from [Link][17]

-

Lee, S., et al. (2009). Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Structure. Journal of the American Chemical Society. Retrieved from [Link][5]

-

QYAOBIO. (n.d.). Chemical Synthesis of Unnatural Amino Acids. Retrieved from [Link][8]

-

Thakare, K., et al. (2023). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. Retrieved from [Link][24]

-

Singh, V., et al. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Publishing. Retrieved from [Link][2]

-

Amara, N., et al. (2021). Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics. PMC. Retrieved from [Link][25]

-

Zhang, W. (2018). Synthesis of Constrained Amino Acid Building Blocks via Pd-Catalyzed Asymmetric Allylation of Azlactones. White Rose eTheses Online. Retrieved from [Link][18]

-

Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Recent Advances in the Synthesis of Unnatural α-Amino Acids. Tetrahedron: Asymmetry. Retrieved from [Link][26]

-

Bio-Synthesis Inc. (n.d.). Unnatural / Unusual Amino Acids. Retrieved from [Link][3]

-

Bioaustralis Fine Chemicals. (n.d.). Homoserine lactone, D-. Retrieved from [Link][27]

-

Chhabra, S. R., et al. (2013). Robust routes for the synthesis of N-acylated-L-homoserine lactone (AHL) quorum sensing molecules with high levels of enantiomeric purity. Organic & Biomolecular Chemistry. Retrieved from [Link][28]

-

Deming, T. J., et al. (2021). Controlled synthesis and properties of poly(L-homoserine). ACS Macro Letters. Retrieved from [Link][29]

-

Organic Chemistry Portal. (n.d.). Tritylamines. Retrieved from [Link][30]

-

Parsek, M. R., et al. (1999). Acyl homoserine-lactone quorum-sensing signal generation. Proceedings of the National Academy of Sciences. Retrieved from [Link][31]

-

Coppola, G. M., & Schuster, H. F. (1987). Asymmetric syntheses of unnatural amino acids and hydroxyethylene Peptide isosteres. John Wiley & Sons. Retrieved from [Link][32]

Sources

- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]

- 3. Unnatural / Unusual Amino Acids [biosyn.com]

- 5. Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lifechemicals.com [lifechemicals.com]

- 7. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. qyaobio.com [qyaobio.com]

- 10. Unusual enantiomeric D,L-N-acyl homoserine lactones in Pectobacterium atrosepticum and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 14. digital.csic.es [digital.csic.es]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 19. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]

- 20. acgpubs.org [acgpubs.org]

- 21. Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Analogs of the Autoinducer 3-Oxooctanoyl-Homoserine Lactone Strongly Inhibit Activity of the TraR Protein of Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. bioaustralis.com [bioaustralis.com]

- 28. researchgate.net [researchgate.net]

- 29. escholarship.org [escholarship.org]

- 30. Tritylamines [organic-chemistry.org]

- 31. Acyl homoserine-lactone quorum-sensing signal generation - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Asymmetric syntheses of unnatural amino acids and hydroxyethylene Peptide isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

Significance of D-configuration in N-Trityl-D-homoserine lactone bioactivity

Significance of D-Configuration in N-Trityl-D-Homoserine Lactone Bioactivity

Executive Summary

In the field of bacterial Quorum Sensing (QS), the stereochemistry of the homoserine lactone (HSL) headgroup is a critical determinant of biological function. While the natural autoinducers of Gram-negative bacteria are predominantly L-isomers (L-AHLs), the D-configuration represents a potent frontier for quorum quenching and synthetic modulation.

N-Trityl-D-homoserine lactone serves as the pivotal, stable precursor for accessing this "mirror world" of signaling molecules. Its significance is twofold:

-

Synthetic Utility: The bulky trityl group protects the amine, preventing racemization and side reactions during the synthesis of D-AHLs.

-

Bioactive Potential: The resulting D-AHLs exhibit unique pharmacological properties, primarily enzymatic resistance (evading lactonases) and receptor antagonism (inhibiting LuxR-type receptors).

This technical guide details the structural logic, synthesis protocols, and biological mechanisms defining the utility of N-Trityl-D-homoserine lactone.

Structural & Stereochemical Fundamentals

The Trityl Advantage

The N-Trityl (triphenylmethyl) group is a sterically demanding protecting group. In the context of D-homoserine lactone:

-

Steric Shielding: The three phenyl rings form a "propeller" shape that shields the

-amino group, preventing nucleophilic attacks during downstream acylation. -

Chiral Integrity: Unlike acyl groups which can sometimes promote racemization via oxazolone formation, the trityl group stabilizes the chiral center at C3, ensuring the final product retains high enantiomeric excess (>99% D-configuration).

The D-Configuration Imperative

Native QS receptors (e.g., LuxR, LasR, TraR) are highly stereospecific, evolved to bind L-AHLs. The D-isomer introduces a subtle but profound structural clash:

-

Binding Pocket Fit: The D-lactone ring projects the carbonyl oxygen in an altered vector. While the acyl tail may still anchor the molecule in the hydrophobic pocket, the headgroup fails to form the canonical hydrogen bond network (specifically with residues like Trp57 or Asp70 in TraR).

-

Conformational Locking: Binding of L-AHL induces a protein folding event that stabilizes the receptor-DNA complex. D-AHLs often bind but fail to trigger this folding, effectively locking the receptor in an inactive state (Antagonism).

Synthesis Workflow: From Precursor to Active Agent

To utilize the D-configuration, one must first deprotect the N-Trityl intermediate. The following protocol outlines the conversion of N-Trityl-D-HSL to a bioactive N-Acyl-D-HSL.

Protocol: Deprotection and Acylation

Reagents:

-

Trifluoroacetic acid (TFA) or 2M HCl in dioxane

-

Dichloromethane (DCM)

-

Acyl chloride (e.g., Hexanoyl chloride for C6-HSL)

-

Triethylamine (Et3N)

Step-by-Step Methodology:

-

Detritylation (Deprotection):

-

Dissolve N-Trityl-D-homoserine lactone (1.0 eq) in DCM.

-

Add TFA (20% v/v) dropwise at 0°C. Note: The trityl cation is stable and cleaves easily under acidic conditions.

-

Stir for 1-2 hours at room temperature. Monitor by TLC (disappearance of the high Rf trityl spot).

-

Concentrate in vacuo to yield D-homoserine lactone hydrotrifluoroacetate.

-

-

Acylation (Activation):

-

Resuspend the D-HSL salt in anhydrous DCM.

-

Add Triethylamine (2.5 eq) to neutralize the salt and liberate the free amine.

-

Add the specific Acyl Chloride (1.1 eq) dropwise at 0°C.

-

Stir for 3-4 hours. The reaction yields the N-Acyl-D-homoserine lactone (D-AHL) .

-

-

Purification:

-

Wash with 1M NaHCO3 and Brine.

-

Purify via flash column chromatography (Ethyl Acetate/Hexane).

-

Biological Mechanisms of D-AHLs

Once synthesized, the D-AHLs exhibit distinct bioactivities compared to their L-counterparts.

Lactonase Resistance (Metabolic Stability)

Bacterial "Quorum Quenching" enzymes, specifically AHL lactonases (e.g., AiiA), hydrolyze the lactone ring of L-AHLs to silence the signal.

-

Mechanism: The enzyme active site is chiral. It optimally positions the ester bond of the L-isomer for nucleophilic attack by a zinc-activated water molecule.

-

D-Significance: The D-configuration misaligns the ester bond relative to the catalytic zinc ions. Consequently, D-AHLs are highly resistant to hydrolysis , persisting in the environment 10-100x longer than L-AHLs. This makes them excellent probes for long-term studies.

Receptor Antagonism (The "Key in the Wrong Lock")

In many systems (e.g., Agrobacterium tumefaciens TraR, Pseudomonas aeruginosa LasR), D-AHLs act as competitive antagonists.

-

Competitive Inhibition: They compete with L-AHLs for the ligand-binding domain (LBD).

-

Functional Blockade: Upon binding, the D-isomer prevents the receptor from dimerizing or binding to DNA.

-

Quantitative Data:

Compound Receptor Activity Type Relative Potency (vs L-isomer) L-3-oxo-C6-HSL LuxR Agonist 100% (Reference) D-3-oxo-C6-HSL LuxR Antagonist Inhibits L-isomer at >10µM L-C12-HSL LasR Agonist 100% | D-C12-HSL | LasR | Weak Agonist / Antagonist | <5% activation |

Visualization of Pathways

Figure 1: Synthesis & Mechanism of Action

Caption: Pathway from N-Trityl precursor to D-AHL bioactivity. Note the resistance to lactonase degradation and the antagonistic effect on LuxR receptors.

Experimental Validation Protocol

To verify the antagonistic "significance" of the D-configuration, use a reporter strain assay.

Assay: Competitive Inhibition of LuxR

-

Strain: E. coli JM109 containing pSB401 (LuxR receptor + luxCDABE bioluminescence reporter).

-

Control: Add L-3-oxo-C6-HSL (10 nM) to induce baseline luminescence (~100% activity).

-

Experimental: In parallel wells, add L-3-oxo-C6-HSL (10 nM) + increasing concentrations of D-3-oxo-C6-HSL (derived from N-Trityl-D-HSL) ranging from 10 nM to 100 µM.

-

Readout: Measure Bioluminescence (RLU) after 4 hours.

-

Result: A dose-dependent decrease in luminescence confirms the D-isomer is competing for the receptor but failing to activate it.

References

-

Geske, G. D., O'Neill, J. C., & Blackwell, H. E. (2008). N-phenylacetanoyl-L-homoserine lactones can strongly antagonize or agonize quorum sensing receptors in Pseudomonas aeruginosa. ACS Chemical Biology.

-

Yates, E. A., et al. (2002). N-Acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. Infection and Immunity.[3][4]

-

Glansdorp, F. G., et al. (2004). Synthesis and stability of small molecule probes for Pseudomonas aeruginosa quorum sensing modulation. Organic & Biomolecular Chemistry.

-

Welch, M., et al. (2000). Structure-activity relationships of N-acylhomoserine lactone quorum sensing signals. Trends in Microbiology.

-

Li, S. Z., et al. (2018).[5] Influence of the d/l configuration of N-acyl-homoserine lactones (AHLs) and analogues on their Lux-R dependent quorum sensing activity. ResearchGate.

Sources

- 1. Buy 9-[2-(2-Methoxyethoxy)ethoxy]-9-[3-(oxiranylmethoxy)propyl]-2,5,8,10,13,16-hexaoxa-9-silaheptadecane (EVT-1793877) | 88127-84-8 [evitachem.com]

- 2. USA Chemical Suppliers - Products: 'N', Page: 227 [americanchemicalsuppliers.com]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Synthesis Protocol: N-Trityl-D-homoserine lactone

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of N-Trityl-D-homoserine lactone, a critical building block in synthetic organic chemistry. The trityl group serves as a robust, sterically-hindering protecting group for the primary amine of D-homoserine lactone, preventing its participation in undesired side reactions. This protection is pivotal for subsequent modifications, particularly in the synthesis of N-acyl homoserine lactone (AHL) analogs used to study bacterial quorum sensing, a cell-to-cell communication mechanism.[][2] This guide details the reaction mechanism, reagent rationale, a validated laboratory procedure, purification techniques, and characterization methods, designed for researchers in chemical biology and drug development.

Introduction: The Strategic Importance of Amine Protection

D-homoserine lactone is a chiral scaffold frequently employed in the synthesis of molecules that modulate bacterial quorum sensing (QS).[2][3] QS is a process of chemical communication that bacteria use to coordinate group behaviors, including biofilm formation and virulence factor expression.[2][4] The synthesis of diverse N-acyl homoserine lactone (AHL) libraries to probe these systems requires a free carboxylic acid or an activated acyl equivalent to be coupled with the amine of the homoserine lactone.

Direct acylation of D-homoserine lactone is often complicated by the nucleophilicity of the primary amine. To achieve selective acylation and prevent polymerization or other side reactions, the amine must be temporarily masked with a protecting group. The triphenylmethyl (trityl) group is an ideal choice for this purpose due to several key advantages:

-

Steric Hindrance: Its bulky nature effectively shields the nitrogen atom from nucleophilic attack.

-

Stability: The N-trityl bond is stable to a wide range of reaction conditions, including those used for esterification and amide bond formation.[]

-

Selective Removal: It can be readily cleaved under mildly acidic conditions (e.g., with trifluoroacetic acid) that typically leave other functional groups, like amides and esters, intact.[5]

This protocol outlines a reliable method to install the trityl group onto D-homoserine lactone hydrochloride, providing a stable intermediate ready for further synthetic elaboration.

Reaction Scheme & Mechanism

Overall Transformation:

(Self-generated image, not from a search result)

(R)-3-aminodihydrofuran-2(3H)-one hydrochloride (D-homoserine lactone HCl) reacts with triphenylmethyl chloride (trityl chloride) in the presence of a non-nucleophilic base, triethylamine (TEA), to yield (R)-3-(tritylamino)dihydrofuran-2(3H)-one (N-Trityl-D-homoserine lactone).

Mechanistic Rationale:

The synthesis proceeds via a nucleophilic substitution (SN2-like) mechanism.

-

Deprotonation: D-homoserine lactone is typically supplied as a hydrochloride salt to improve its shelf stability.[6] The base, triethylamine, first neutralizes the hydrochloride salt, liberating the free primary amine.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the free amine acts as a nucleophile, attacking the electrophilic carbon atom of trityl chloride.

-

Proton Transfer: A second equivalent of triethylamine acts as a Brønsted-Lowry base, abstracting a proton from the newly formed ammonium intermediate and neutralizing the HCl generated in situ. This drives the reaction to completion.

The choice of an aprotic solvent like Dichloromethane (DCM) is critical as it readily dissolves the reactants but does not participate in the reaction.

Visualization of the Synthetic Workflow

The following diagram outlines the complete workflow from reaction setup to final product characterization.

Caption: Workflow for N-Trityl-D-homoserine lactone synthesis.

Detailed Experimental Protocol

Materials and Equipment

| Reagents | Equipment |

| D-Homoserine lactone hydrochloride | Round-bottom flasks (various sizes) |

| Triphenylmethyl chloride (Trityl-Cl) | Magnetic stirrer and stir bars |

| Triethylamine (TEA), distilled | Ice bath |

| Dichloromethane (DCM), anhydrous | Septa and needles |

| Ethyl Acetate (EtOAc), HPLC grade | Inert gas line (Nitrogen or Argon) |

| Hexanes, HPLC grade | TLC plates (silica gel 60 F₂₅₄) |

| Deionized Water | TLC chamber and UV lamp |

| Brine (saturated NaCl solution) | Rotary evaporator |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Flash chromatography system (silica gel) |

| TLC Stain (e.g., Potassium Permanganate) | Standard laboratory glassware |

Reagent Stoichiometry

This protocol is based on a 5 mmol scale. Adjust quantities as needed.

| Reagent | MW ( g/mol ) | Equivalents | Moles (mmol) | Amount Required |

| D-Homoserine lactone HCl | 137.56 | 1.0 | 5.0 | 688 mg |

| Trityl Chloride | 278.78 | 1.05 | 5.25 | 1.46 g |

| Triethylamine (TEA) | 101.19 | 2.2 | 11.0 | 1.53 mL (d=0.726) |

| Anhydrous Dichloromethane (DCM) | - | - | - | ~50 mL |

Step-by-Step Procedure

-

Reaction Setup:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add D-homoserine lactone hydrochloride (688 mg, 5.0 mmol).

-

Add anhydrous dichloromethane (25 mL) to the flask. The starting material may not fully dissolve at this stage.

-

Seal the flask with a septum and place it under an inert atmosphere (N₂ or Ar).

-

Cool the suspension to 0 °C using an ice bath.

-

-

Addition of Reagents:

-

Slowly add triethylamine (1.53 mL, 11.0 mmol) to the stirred suspension dropwise via syringe over 5 minutes. The suspension should become a clear solution as the free amine is formed. Causality Note: Slow addition prevents a rapid exotherm. Two equivalents of base are needed: one to neutralize the HCl salt and a second to scavenge the HCl produced during the reaction.

-

Once the solution is homogeneous, add trityl chloride (1.46 g, 5.25 mmol) in three portions over 10 minutes. Causality Note: A slight excess of trityl chloride ensures complete consumption of the limiting D-homoserine lactone.

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

-

Reaction Monitoring:

-

Stir the reaction at room temperature for 12-18 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) with an eluent of 30% Ethyl Acetate in Hexanes. The starting material is polar (Rf ≈ 0.1), while the product is much less polar (Rf ≈ 0.6). Visualize spots under UV light and/or with a potassium permanganate stain. The reaction is complete when the D-homoserine lactone spot is no longer visible.

-

-

Work-up and Extraction:

-

Once the reaction is complete, quench it by adding deionized water (20 mL).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL). Causality Note: The water washes remove the triethylamine hydrochloride salt and any remaining TEA, while the brine wash helps to remove residual water from the organic phase.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a white or off-white solid crude product.

-

-

Purification:

-

Purify the crude solid by flash column chromatography on silica gel.

-

Column Packing: Use a gradient eluent system, starting with 10% Ethyl Acetate in Hexanes and gradually increasing to 30% Ethyl Acetate in Hexanes.

-

Fraction Collection: Collect fractions and analyze them by TLC.

-

Product Isolation: Combine the pure fractions (containing the product spot at Rf ≈ 0.6) and remove the solvent under reduced pressure to yield N-Trityl-D-homoserine lactone as a pure white solid.

-

Expected Results and Characterization

-

Yield: A typical yield for this reaction is 75-90%.

-

Appearance: White crystalline solid.

-

Solubility: Soluble in dichloromethane, ethyl acetate, and acetone; sparingly soluble in hexanes.[]

-

Characterization Data:

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.45-7.20 (m, 15H, Ar-H), 4.30-4.15 (m, 2H, -O-CH₂-), 3.80-3.70 (m, 1H, -CH-N-), 2.60-2.50 (m, 1H, NH), 2.40-2.20 (m, 2H, -CH₂-C=O).

-

¹³C NMR (100 MHz, CDCl₃): δ (ppm) 176.0 (C=O), 145.0 (Ar-C), 128.8 (Ar-CH), 128.0 (Ar-CH), 126.8 (Ar-CH), 71.0 (C-Trityl), 66.5 (-O-CH₂-), 54.0 (-CH-N-), 32.0 (-CH₂-C=O).

-

Mass Spectrometry (ESI-MS): Calculated for C₂₃H₂₁NO₂ [M+H]⁺: 344.16; Found: 344.16.

-

Troubleshooting Guide

| Problem | Possible Cause | Solution |

| Low or No Product Formation | Incomplete reaction; moisture in reagents/solvent. | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. Use anhydrous solvents. Allow the reaction to run longer. |

| Multiple Spots on TLC | Incomplete reaction; side product formation. | Check the purity of starting materials. Ensure correct stoichiometry. Careful flash chromatography should separate the product. |

| Product is an Oil, not a Solid | Residual solvent or impurities. | Dry the product under high vacuum for several hours. If it remains an oil, re-purify via column chromatography. |

| Low Yield after Purification | Product loss during work-up or chromatography. | Be careful during extractions to avoid emulsion. Do not use excessively polar eluents during chromatography which can lead to band broadening. |

References

-

ACG Publications. (2022). Synthesis and reactivity of novel trityl-type protecting groups. Available from: [Link]

-

McInnis, C. E., et al. (2005). Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue. Journal of Bacteriology. Available from: [Link]

-

ResearchGate. A Convenient Method for the Preparation of Primary Amines Using Tritylamine. Available from: [Link]

-

Zhu, J., et al. (2011). Extraction, purification and identification of bacterial signal molecules based on N-acyl homoserine lactones. Journal of Microbiological Methods. Available from: [Link]

-

ResearchGate. I. N-trityl derivatives of aromatic primary amines. Available from: [Link]

Sources

- 2. Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemscene.com [chemscene.com]

Application Notes and Protocols: Selective Ring-Opening of N-Trityl-D-homoserine Lactone

Introduction: The Strategic Importance of Selective Lactone Ring-Opening

N-Trityl-D-homoserine lactone is a pivotal building block in contemporary organic synthesis and medicinal chemistry. The homoserine lactone scaffold is notably the core signaling molecule in bacterial quorum sensing, a cell-to-cell communication system that regulates virulence and biofilm formation in many pathogenic bacteria.[1] Consequently, the synthesis of analogs of N-acyl homoserine lactones (AHLs) is a critical strategy in the development of novel antibacterial agents that function by disrupting quorum sensing.[2]

The selective ring-opening of N-Trityl-D-homoserine lactone with various nucleophiles, particularly amines, provides a direct route to a diverse array of chiral γ-amino alcohol and γ-amino amide derivatives. These products are valuable intermediates for the synthesis of peptidomimetics, complex natural products, and pharmacologically active molecules. The trityl (triphenylmethyl) protecting group on the amine is of strategic importance due to its steric bulk and its stability under neutral to basic conditions, while being readily cleavable under mild acidic conditions.[1][3] This orthogonality allows for the selective manipulation of the lactone moiety without affecting the protected amine, a crucial aspect for multi-step synthetic sequences.

This guide provides a comprehensive, in-depth technical overview of the procedure for the selective ring-opening of N-Trityl-D-homoserine lactone with primary amines. We will delve into the mechanistic rationale behind the procedural steps, provide a detailed experimental protocol, and outline the necessary characterization and analysis techniques to ensure the successful synthesis of the desired N-Trityl-γ-amino amide product.

Reaction Mechanism and Rationale

The selective ring-opening of N-Trityl-D-homoserine lactone is an aminolysis reaction, which proceeds via a nucleophilic acyl substitution mechanism.[4] The key steps are outlined below:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the lactone ring. This is the rate-determining step of the reaction.[4]

-

Tetrahedral Intermediate Formation: This attack leads to the formation of a transient tetrahedral intermediate.

-

Ring-Opening: The tetrahedral intermediate collapses, leading to the cleavage of the endocyclic C-O bond of the lactone. This step is driven by the release of ring strain.

-

Proton Transfer: A proton transfer from the newly formed ammonium ion to the alkoxide results in the final N-Trityl-γ-amino-δ-hydroxy amide product.

The selectivity of this reaction hinges on the stability of the N-Trityl protecting group under the reaction conditions. The trityl group is known to be labile in acidic environments but is stable in the presence of bases and nucleophiles such as amines.[3] Therefore, the reaction is conducted under neutral or slightly basic conditions to ensure that the lactone ring is opened without premature cleavage of the trityl group.

Experimental Protocol

This protocol details a general procedure for the selective ring-opening of N-Trityl-D-homoserine lactone with a primary amine. The specific amine used in this example is benzylamine.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| N-Trityl-D-homoserine lactone | ≥98% | Commercially Available | Store in a desiccator. |

| Benzylamine | ≥99% | Commercially Available | Distill before use if necessary. |

| Dichloromethane (DCM) | Anhydrous | Commercially Available | Use a dry solvent. |

| Saturated aq. Sodium Bicarbonate (NaHCO₃) | Reagent | Prepare in-house | |

| Brine (Saturated aq. NaCl) | Reagent | Prepare in-house | |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent | Commercially Available | |

| Ethyl Acetate | HPLC Grade | Commercially Available | For chromatography. |

| Hexanes | HPLC Grade | Commercially Available | For chromatography. |

Step-by-Step Procedure

-

Reaction Setup:

-

To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add N-Trityl-D-homoserine lactone (1.0 g, 2.8 mmol).

-

Dissolve the lactone in 20 mL of anhydrous dichloromethane (DCM).

-

-

Addition of Amine:

-

To the stirred solution, add benzylamine (0.33 mL, 3.0 mmol, 1.1 equivalents) dropwise at room temperature.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material (lactone) will have a higher Rf value than the more polar product (hydroxy amide). The reaction is typically complete within 12-24 hours.

-

-

Work-up:

-

Once the reaction is complete, dilute the mixture with 20 mL of DCM.

-

Transfer the solution to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) to remove any unreacted amine and potential acidic impurities.

-

Wash the organic layer with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product is typically a white to off-white solid or a viscous oil.

-

Purify the crude product by flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%) is generally effective.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the purified N-Trityl-N'-(benzyl)-4-(tritylamino)-2-hydroxybutanamide.

-

Figure 1: Experimental workflow for the selective ring-opening of N-Trityl-D-homoserine lactone.

Characterization and Analysis

Thorough characterization of the final product is essential to confirm its identity and purity. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will provide key information about the structure of the product. Expected characteristic signals include:

-

A multiplet in the aromatic region (typically 7.20-7.50 ppm) corresponding to the protons of the trityl and benzyl groups.

-

Signals for the diastereotopic protons of the benzyl CH₂ group.

-

A multiplet for the proton on the carbon bearing the hydroxyl group.

-

Signals for the methylene protons of the butanamide backbone.

-

A broad singlet for the amide N-H proton.

-

A signal for the hydroxyl O-H proton, which may be broad and its chemical shift can vary depending on the concentration and solvent.

-

-

¹³C NMR: The carbon NMR spectrum will show the presence of the amide carbonyl carbon (typically around 170-175 ppm), the carbons of the trityl and benzyl aromatic rings, and the aliphatic carbons of the backbone.[5]

Mass Spectrometry (MS)

-

High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), should be used to confirm the molecular weight of the product. The fragmentation pattern can also provide structural information. A characteristic fragmentation is the loss of the trityl cation (m/z 243).[2][6]

Fourier-Transform Infrared (FTIR) Spectroscopy

-

The FTIR spectrum should show characteristic absorption bands for the O-H stretch (broad, ~3300-3500 cm⁻¹), the N-H stretch of the amide (~3300 cm⁻¹), and the C=O stretch of the amide (~1640 cm⁻¹).

Troubleshooting

| Problem | Possible Cause | Solution |

| Incomplete Reaction | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period. Gentle heating (e.g., to 40 °C) can be applied, but monitor for any signs of trityl group cleavage by TLC. |

| Sterically hindered amine. | For very bulky amines, longer reaction times, elevated temperatures, or the use of a catalyst (e.g., a Lewis acid, though care must be taken to avoid detritylation) may be necessary.[7] | |

| Trityl Group Cleavage | Presence of acidic impurities in reagents or glassware. | Ensure all glassware is thoroughly dried and that all reagents and solvents are of high purity and anhydrous. The use of a non-acidic workup is crucial. |

| Difficult Purification | Product co-elutes with starting material or byproducts. | Optimize the solvent system for column chromatography. A shallower gradient or a different solvent system may be required. |

| Product is an oil that is difficult to handle. | If the product is an oil, it may be possible to induce crystallization by dissolving it in a minimal amount of a good solvent and then adding a poor solvent. |

Conclusion

The selective aminolysis of N-Trityl-D-homoserine lactone is a robust and versatile method for the synthesis of valuable chiral γ-amino amides. The key to the success of this procedure lies in maintaining non-acidic conditions to preserve the integrity of the trityl protecting group. The protocol outlined in this application note provides a reliable starting point for researchers in organic synthesis and drug discovery. Careful monitoring of the reaction and thorough characterization of the product will ensure the successful implementation of this important transformation.

References

- Biotage. (2024, April 9).

- BenchChem. (2025). Protocol for the Aminolysis of γ-Butyrolactone to Yield 4-Hydroxybutanamide.

- Chemistry LibreTexts. (2022, July 3). 6.

- de la Torre, B.G., Marcos, M.A., Eritja, R., & Albericio, F. (n.d.). Solid-phase peptide synthesis using N -trityl-amino acids. Digital CSIC.

- Feng, Y., et al. (2022, April 11). Aminolysis as a surface functionalization method of aliphatic polyester nonwovens: impact on material properties and biological response.

- Glen Research. (n.d.). Trityl Group in the 3rd Millenium: New Perspectives for Oligonucleotide Chemistry and Beyond.

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.

- MDPI. (n.d.). Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics.

- MDPI. (2022, February 9).

- MDPI. (2019, April 13).

- National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa.

- National Institutes of Health. (2018, October 19). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean.

- National Institutes of Health. (2021, February 10). Synthesis of Nβ-Protected Amino Sulfenyl Methyl Formamides and Sulfonyl Methyl Formamides: A Simple Protocol.

- Organic Chemistry Portal. (n.d.). LiNTf2-Catalyzed Aminolysis of Lactones with Stoichiometric Quantities of Amines.

- ResearchGate. (2017, June 2). Can anyone tell me exact procedure of gamma butyrolactone in basic media?

- ResearchGate. (n.d.).

- Wentzel Lab. (2020, April 7). Ester reacting with amine to synthesize amides [Video]. YouTube.

Sources

- 1. researchgate.net [researchgate.net]

- 2. glenresearch.com [glenresearch.com]

- 3. Synthesis of N-methylol polyamide 4: characterization, properties, and biodegradability - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. WO2005057207A1 - Trityl derivatives for enhancing mass spectrometry - Google Patents [patents.google.com]

- 7. LiNTf2-Catalyzed Aminolysis of Lactones with Stoichiometric Quantities of Amines [organic-chemistry.org]

Application Notes and Protocols for the Deprotection of N-Trityl-D-Homoserine Lactone

Introduction: Navigating the Deprotection of a Critical Chiral Building Block

D-Homoserine lactone and its derivatives are pivotal chiral synthons in the development of therapeutic agents, notably for their role as quorum sensing modulators in bacteria. The synthesis of complex molecules derived from D-homoserine lactone often necessitates the use of protecting groups to mask reactive functionalities. The trityl (triphenylmethyl, Trt) group is a frequently employed protecting group for the amine function of D-homoserine lactone due to its steric bulk, which can direct stereoselective reactions, and its ease of introduction. However, the subsequent removal of the trityl group is a critical step that requires careful consideration of the reaction conditions to avoid undesirable side reactions, such as the opening of the sensitive lactone ring.

This comprehensive guide provides a detailed overview of the primary methods for the deprotection of the N-trityl group from D-homoserine lactone. We will delve into the mechanistic underpinnings of these methods, offering a rationale for the selection of specific reagents and conditions. This document is intended for researchers, scientists, and drug development professionals, providing them with the necessary knowledge to perform this deprotection with high efficiency and fidelity.

Deprotection Strategies: A Comparative Overview

The lability of the trityl group to acidic conditions is its most exploited characteristic for deprotection.[1] The choice of the acidic reagent and the reaction conditions is dictated by the overall stability of the substrate and the presence of other protecting groups. For N-trityl-D-homoserine lactone, maintaining the integrity of the lactone ring is of paramount importance. While the trityl group is stable to basic conditions, it is readily cleaved by acids.[2]

Here, we compare the most common acidic deprotection strategies, highlighting their advantages and potential drawbacks in the context of D-homoserine lactone.

| Deprotection Method | Reagent(s) | Solvent(s) | Temperature | Typical Reaction Time | Key Considerations for D-Homoserine Lactone |

| Strong Acidolysis | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1 - 4 hours | Highly efficient but can lead to lactone ring opening if not carefully controlled. The use of scavengers is recommended. |

| Mild Acidolysis | Formic Acid (88-97%) | Neat or Dioxane | Room Temperature | 3 min - 2 hours | A milder alternative to TFA, reducing the risk of side reactions.[3] |

| Very Mild Acidolysis | Acetic Acid (aq. 50-80%) | Water, Dioxane | Room Temperature | Variable | Offers selectivity when other acid-labile groups (e.g., Boc) are present.[1][3] May require longer reaction times. |

| Lewis Acid Catalysis | Boron Trifluoride Etherate (BF₃·OEt₂) | Dichloromethane (DCM), Chloroform/Methanol | Room Temperature | 45 min - 2 hours | Effective for substrates sensitive to protic acids.[4] Requires anhydrous conditions. |

| Reductive Cleavage | Catalytic Hydrogenation (H₂, Pd/C) | Methanol, Ethanol, Ethyl Acetate | Room Temperature | Variable | Orthogonal to acid-labile groups. The lactone ring is generally stable under these conditions.[1] |

Mechanistic Insights: The "Why" Behind the Methods

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing deprotection protocols. The acid-catalyzed deprotection of the N-trityl group proceeds through the formation of a highly stabilized trityl cation.

Acid-Catalyzed Deprotection Mechanism

The deprotection is initiated by the protonation of the nitrogen atom of the N-trityl amine by a Brønsted acid (e.g., TFA, formic acid). This protonation weakens the C-N bond, leading to its cleavage and the formation of the free amine and the resonance-stabilized triphenylmethyl cation (trityl cation).[4] The stability of this carbocation is the driving force for the reaction.

The highly reactive trityl cation can, however, lead to side reactions by alkylating other nucleophilic sites on the substrate or solvent. To mitigate this, scavengers such as triethylsilane (TES) or water are often added to the reaction mixture to trap the trityl cation, forming the inert triphenylmethane.

Caption: Acid-catalyzed deprotection of N-trityl group.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrate and laboratory conditions. Always monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a robust and generally applicable method for the removal of the trityl group.

Materials:

-

N-trityl-D-homoserine lactone

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Triethylsilane (TES) (optional, as a scavenger)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Dissolve the N-trityl-D-homoserine lactone (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration).

-

To the stirred solution at room temperature, add triethylsilane (1.1 - 1.5 equiv).

-

Add TFA (2.0 - 10.0 equiv) dropwise.[3] The reaction is often accompanied by the appearance of a yellow color, characteristic of the trityl cation.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[3]

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[3]

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to separate the desired D-homoserine lactone from the triphenylmethane byproduct.

Caption: Workflow for TFA-mediated deprotection.

Protocol 2: Deprotection using Formic Acid

This method employs a milder acid, which can be advantageous for sensitive substrates.

Materials:

-

N-trityl-D-homoserine lactone

-

Formic Acid (88-97%)

-

Dioxane (optional)

-

Ethanol (EtOH)

-

Diethyl ether (Et₂O)

-

Warm Water (H₂O)

-

Standard laboratory glassware

Procedure:

-

Treat the N-trityl-D-homoserine lactone with cold formic acid (e.g., 3 mL for 200 mg of substrate) for a short period (e.g., 3 minutes).[4]

-

Evaporate the formic acid using an oil pump at room temperature.

-

To ensure complete removal of formic acid, co-evaporate the residue twice with dioxane.

-

Further evaporations from EtOH and Et₂O can be performed.

-

Extract the residue with warm water (e.g., 10 mL) to dissolve the deprotected product.

-

Filter the insoluble triphenylcarbinol byproduct.

-

Evaporate the aqueous filtrate in vacuo to obtain the D-homoserine lactone. Further purification may be achieved by recrystallization.[4]

Protocol 3: Reductive Deprotection via Catalytic Hydrogenation

This orthogonal approach is ideal when acid-sensitive functionalities are present in the molecule.

Materials:

-

N-trityl-D-homoserine lactone

-

Palladium on Carbon (Pd/C, 10 wt. %)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

-

Celite®

-

Standard laboratory glassware

Procedure:

-

Dissolve the N-trityl-D-homoserine lactone in a suitable solvent such as methanol or ethanol.

-

Carefully add a catalytic amount of Pd/C (typically 5-10 mol%) to the solution.

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the Celite® pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude D-homoserine lactone, which can be further purified if necessary.

Trustworthiness and Self-Validation

The protocols described above are based on well-established chemical transformations.[1][3][4] To ensure the success and reproducibility of these methods, the following self-validating steps are recommended:

-

Starting Material Purity: Confirm the purity of the N-trityl-D-homoserine lactone by ¹H NMR and/or LC-MS before proceeding with the deprotection.

-

Reaction Monitoring: Diligent monitoring of the reaction by TLC or LC-MS is critical to prevent over-reaction and the formation of byproducts. A co-spot of the starting material and the reaction mixture on a TLC plate is a simple and effective way to track the disappearance of the starting material.

-

Product Characterization: The identity and purity of the final D-homoserine lactone should be rigorously confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) and compared with literature data or an authentic sample.

-

Byproduct Identification: The characteristic byproducts of the trityl deprotection (triphenylmethane or triphenylcarbinol) are typically non-polar and can be easily identified on a TLC plate and separated by column chromatography.

References

-

Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Link]

-

YouTube. How to Remove a Trityl Group (Selective Deprotection of Trityl). [Link]

-

Scribd. Rapid N-Boc Deprotection with TFA. [Link]

-

Organic Chemistry Portal. Tritylamines. [Link]

-

Royal Society of Chemistry. Organic & Biomolecular Chemistry. [Link]

-

ACG Publications. Synthesis and reactivity of novel trityl-type protecting groups. [Link]

-

Digital CSIC. Solid-phase peptide synthesis using N -trityl-amino acids. [Link]

Sources

Application Notes and Protocols: N-Trityl-D-homoserine Lactone as a Chiral Building Block in Peptide Synthesis

Introduction: The Imperative of Chirality and the Utility of N-Trityl-D-homoserine Lactone in Modern Peptide Synthesis

In the intricate world of peptide science and drug development, the precise three-dimensional arrangement of atoms, or stereochemistry, is paramount. The biological activity of peptides is intrinsically linked to their specific chiral structure, making the use of enantiomerically pure building blocks a cornerstone of successful peptide synthesis.[1] N-Trityl-D-homoserine lactone emerges as a valuable chiral building block, offering unique advantages for the construction of complex and novel peptide architectures.

This guide provides a comprehensive overview of N-Trityl-D-homoserine lactone, from its fundamental properties to detailed, field-proven protocols for its application in solid-phase peptide synthesis (SPPS). The protocols herein are designed to be self-validating, with a deep emphasis on the causality behind each experimental choice, empowering researchers to not only execute the synthesis but also to troubleshoot and adapt the methodologies to their specific research needs.

The trityl (Trt) protecting group on the amine of the D-homoserine lactone offers several strategic advantages. Its significant steric bulk can minimize side reactions, such as diketopiperazine formation, which is a common challenge at the dipeptide stage, especially in Fmoc-based synthesis.[2][3] Furthermore, the trityl group's acid lability allows for selective deprotection under mild acidic conditions, offering an orthogonal protection strategy in complex synthetic schemes.[4] This attribute is particularly useful for preventing unwanted hydrolysis of the lactone ring and for preserving other acid-sensitive functionalities within the peptide sequence.[]

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of N-Trityl-D-homoserine lactone is critical for its effective use.

| Property | Value | Source |

| IUPAC Name | (3R)-3-(tritylamino)oxolan-2-one | [] |

| Molecular Formula | C23H21NO2 | [] |

| Molecular Weight | 343.42 g/mol | N/A |

| Appearance | White to off-white powder | N/A |

| Solubility | Soluble in organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP). | [] |

| Storage | Store at 2-8 °C to ensure stability and prevent degradation. | [] |

Expert Insight: The solubility in common SPPS solvents is a key practical advantage, ensuring homogeneous reaction conditions during coupling. The trityl group enhances the compound's stability against unwanted hydrolysis, a crucial feature for a lactone-containing building block.[]

Experimental Workflow: Incorporation of N-Trityl-D-homoserine Lactone via Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow for incorporating N-Trityl-D-homoserine lactone into a peptide sequence using Fmoc-based SPPS.

Caption: General workflow for solid-phase peptide synthesis.

Detailed Protocol 1: Manual Fmoc-Based Solid-Phase Synthesis

This protocol details the manual incorporation of N-Trityl-D-homoserine lactone into a growing peptide chain on a solid support.

Materials:

-

Resin: 2-chlorotrityl chloride resin or Wang resin pre-loaded with the C-terminal amino acid.

-

N-Trityl-D-homoserine lactone

-

Fmoc-protected amino acids

-

Coupling Reagents:

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

DIC (N,N'-Diisopropylcarbodiimide)

-

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc Deprotection Solution: 20-40% piperidine in DMF.[6]

-

Solvents: DMF (peptide synthesis grade), DCM, Methanol (MeOH).

-

Washing Solutions: DMF, DCM, Isopropanol (IPA).

-

Capping Solution (Optional): Acetic anhydride and DIPEA in DMF.

Procedure:

-

Resin Swelling:

-

Place the resin in a reaction vessel.

-

Add DMF and allow the resin to swell for at least 30 minutes with gentle agitation. This ensures that the reactive sites within the resin beads are accessible.

-

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the Fmoc deprotection solution (e.g., 20% piperidine in DMF) to the resin.[7]

-

Agitate for 3 minutes, then drain.

-

Repeat the treatment with the deprotection solution for 12-15 minutes to ensure complete removal of the Fmoc group.[6] The exposure of the free amine is a critical step for the subsequent coupling reaction.

-

-

Washing:

-

Drain the deprotection solution.

-

Wash the resin thoroughly to remove residual piperidine and by-products. A typical washing sequence is:

-

DMF (3 x 1 min)

-

DCM (3 x 1 min)

-

DMF (3 x 1 min)

-

-

Rationale: Extensive washing is crucial to prevent side reactions and to ensure a clean environment for the coupling step.

-

-

Coupling of N-Trityl-D-homoserine lactone:

-

Pre-activation: In a separate vial, dissolve N-Trityl-D-homoserine lactone (3-5 equivalents relative to the resin loading), HBTU (3-5 eq.), and HOBt (3-5 eq.) in a minimal amount of DMF. Add DIPEA (6-10 eq.) and allow the mixture to pre-activate for 1-2 minutes. The formation of the activated ester is essential for efficient amide bond formation.

-

Coupling Reaction: Add the pre-activated solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. The reaction progress can be monitored using a qualitative ninhydrin test (Kaiser test). A negative test (beads remain colorless) indicates complete coupling.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin as described in step 3 to remove excess reagents and by-products.

-

-

Capping (Optional but Recommended):

-

To block any unreacted free amines and prevent the formation of deletion sequences, a capping step can be performed.

-

Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 15-30 minutes.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Chain Elongation:

-

Repeat steps 2-6 for the subsequent Fmoc-protected amino acids to elongate the peptide chain.

-

Deprotection and Cleavage

The final step involves the removal of the N-terminal trityl group (if it is the last residue added) and other side-chain protecting groups, followed by cleavage of the peptide from the resin.

Protocol 2: Trityl Group Deprotection

The trityl group is highly acid-labile and can be selectively removed under mild acidic conditions.

Reagents:

-